molecular formula C11H17N5O3 B11091603 Acetamide, N-(4-amino-3-furazanyl)-2-(3-quinuclidinyloxy)-

Acetamide, N-(4-amino-3-furazanyl)-2-(3-quinuclidinyloxy)-

Cat. No.: B11091603
M. Wt: 267.28 g/mol
InChI Key: SUCIGGNKFQOJQC-UHFFFAOYSA-N
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Description

N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE: is a complex organic compound that features a unique structure combining an oxadiazole ring and an azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles or carboxylic acids can yield the oxadiazole ring.

    Incorporation of the Azabicyclo Octane Moiety:

    Final Coupling: The final step involves coupling the oxadiazole ring with the azabicyclo octane moiety through an amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amide cleavage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo octane moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE: Lacks the azabicyclo octane moiety, making it less complex but also potentially less versatile.

    N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and applications.

    N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}PROPIONAMIDE:

Uniqueness

The uniqueness of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE lies in its combination of the oxadiazole ring and the azabicyclo octane moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-(1-azabicyclo[2.2.2]octan-3-yloxy)acetamide

InChI

InChI=1S/C11H17N5O3/c12-10-11(15-19-14-10)13-9(17)6-18-8-5-16-3-1-7(8)2-4-16/h7-8H,1-6H2,(H2,12,14)(H,13,15,17)

InChI Key

SUCIGGNKFQOJQC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OCC(=O)NC3=NON=C3N

Origin of Product

United States

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